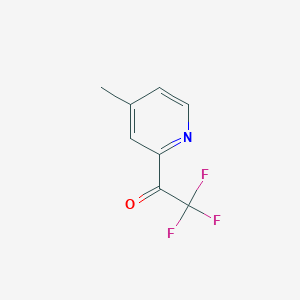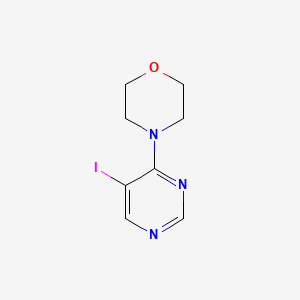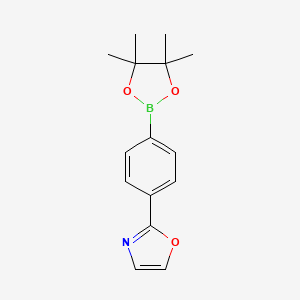
2-(4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基)恶唑
描述
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is a useful research compound. Its molecular formula is C15H18BNO3 and its molecular weight is 271.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与结构分析
该化合物是通过Miyaura硼化反应和磺酰化反应合成的 . 它的结构通过FT-IR、1H NMR和质谱法鉴定了 . 该化合物的晶体结构通过X射线衍射和构象分析进行了研究 .
密度泛函理论(DFT)研究
该化合物的分子结构通过密度泛函理论(DFT)进一步计算 . 计算结果与X射线衍射结果一致 . DFT被用于计算和分析分子静电势以及分子前沿轨道,以进一步分析该化合物的物理和化学性质 .
FLAP调节剂
N-[2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基]乙烷磺酰胺是合成作为FLAP调节剂的二芳基衍生物的重要原料 . FLAP(5-脂氧合酶激活蛋白)是一种广泛分布于中枢神经系统的蛋白,其功能是调节5-脂氧合酶的激活 .
有机中间体
N-(2-甲氧基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡啶-3-基)环丙烷磺酰胺是一种含有硼酸酯和磺酰胺基团的有机中间体,可以通过亲核反应和酰胺化反应合成 .
药物合成
在药物的有机合成中,硼酸化合物通常用于保护二醇;它被用于氨基酸的不对称合成、狄尔斯-阿尔德反应和铃木偶联反应 .
酶抑制剂
在药物应用研究中,硼酸化合物通常用作酶抑制剂或特异性配体药物 . 除了治疗肿瘤和微生物感染外,它们还可以用于治疗抗癌药物 .
荧光探针
硼酸化合物也可以用作荧光探针来识别过氧化氢、糖类、铜离子和氟离子以及儿茶酚胺 .
药物载体
硼酸酯键因其构建条件简单、生物相容性好、能够响应生物体内pH、葡萄糖、ATP等多种微环境变化的优点,被广泛应用于刺激响应型药物载体的构建 . 基于硼酸酯键的药物载体类型包括药物-聚合物偶联、聚合物胶束、线性-超支化聚合物和介孔二氧化硅等 . 它们不仅可以负载抗癌药物,还可以递送胰岛素和基因 .
作用机制
Mode of Action
Similar compounds are known to participate in borylation reactions, where they interact with their targets by donating a boron atom . This can result in significant changes in the target molecule, potentially altering its function or reactivity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole. For instance, it is known to be stable under normal conditions but may hydrolyze in a humid environment . Furthermore, its reactivity and efficacy may be influenced by factors such as temperature, pH, and the presence of other reactive species.
生化分析
Biochemical Properties
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with a variety of enzymes, including those involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with active site residues, leading to enzyme inhibition or activation depending on the specific context. For example, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole can inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate signaling pathways by interacting with key signaling proteins, leading to altered phosphorylation states and downstream effects. Additionally, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole has been shown to affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole exerts its effects through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form covalent bonds with active site residues of enzymes is a key aspect of its mechanism of action. This binding can lead to conformational changes in the enzyme, resulting in either inhibition or activation of its catalytic activity. Furthermore, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole can interact with DNA-binding proteins, thereby modulating gene expression and influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy. Long-term studies have shown that 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole in animal models vary with different dosages. At lower dosages, the compound has been observed to have beneficial effects, such as enhanced metabolic activity and improved oxidative stress responses. At higher dosages, toxic or adverse effects can occur, including cellular damage and impaired organ function. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing toxicity .
Metabolic Pathways
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, it has been shown to interact with enzymes in the glycolytic pathway, leading to changes in metabolite levels and overall metabolic activity. Additionally, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole can affect the activity of enzymes involved in oxidative phosphorylation, thereby influencing cellular energy production .
Transport and Distribution
Within cells and tissues, 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules. Studies have shown that 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole can accumulate in certain tissues, leading to localized effects on cellular function .
Subcellular Localization
The subcellular localization of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is a critical factor in determining its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with key biomolecules and influence cellular processes. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. For example, nuclear localization signals can facilitate the transport of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole to the nucleus, where it can modulate gene expression and other nuclear functions .
属性
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-17-9-10-18-13/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBJCLGGUPENKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501944-79-2 | |
| Record name | 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole (TPO) in the development of deep blue OLED emitters?
A1: TPO acts as a crucial building block in constructing novel deep blue emitters with a dual-core structure. [] Researchers incorporated TPO into both anthracene and pyrene moieties, creating two new materials:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl (s)-1-((s)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1h-benzo[d]azepin-1-ylamino)-1-oxopropan-2-ylcarbamate](/img/structure/B1508085.png)
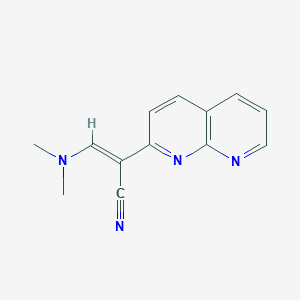

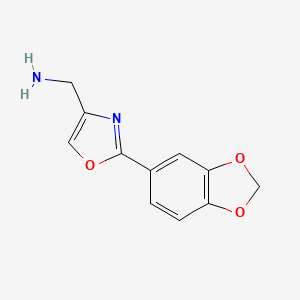
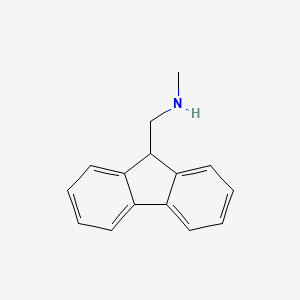

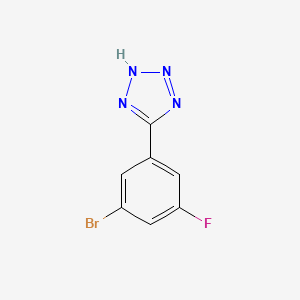
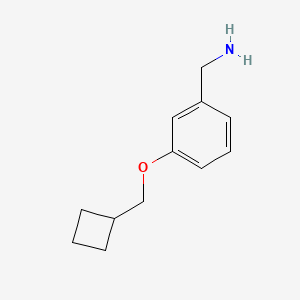
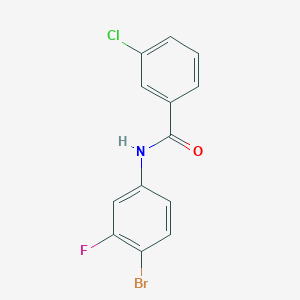
![5-Bromo-2-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B1508125.png)
